6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine 6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20141553
InChI: InChI=1S/C12H6Cl2N2O/c13-8-3-1-7(2-4-8)11-16-10-5-9(14)6-15-12(10)17-11/h1-6H
SMILES:
Molecular Formula: C12H6Cl2N2O
Molecular Weight: 265.09 g/mol

6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine

CAS No.:

Cat. No.: VC20141553

Molecular Formula: C12H6Cl2N2O

Molecular Weight: 265.09 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine -

Specification

Molecular Formula C12H6Cl2N2O
Molecular Weight 265.09 g/mol
IUPAC Name 6-chloro-2-(4-chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine
Standard InChI InChI=1S/C12H6Cl2N2O/c13-8-3-1-7(2-4-8)11-16-10-5-9(14)6-15-12(10)17-11/h1-6H
Standard InChI Key PCKHPZDHNNUGKN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC3=C(O2)N=CC(=C3)Cl)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a bicyclic oxazolo[5,4-b]pyridine system, where the oxazole ring (a five-membered heterocycle containing oxygen and nitrogen) is fused to a pyridine ring at the 5,4-b positions. The 4-chlorophenyl group at the 2-position introduces steric bulk and electronic effects, while the 6-chloro substituent on the pyridine ring enhances electrophilicity. The planar structure facilitates π-π stacking interactions with biological targets, a trait exploited in drug design .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments. For the closely related 5-chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine, the aromatic protons resonate at δ 8.51 (doublet, J = 5.1 Hz) and δ 7.54 (doublet, J = 5.2 Hz) for the 4-chlorophenyl group, while the pyridine proton appears at δ 8.01 (doublet, J = 8.2 Hz) . Infrared (IR) spectroscopy shows characteristic C-Cl stretches at 750–600 cm⁻¹ and C=N vibrations at 1650–1600 cm⁻¹.

Crystallographic Data

Single-crystal X-ray diffraction analysis of analogous compounds confirms the coplanar arrangement of the oxazole and pyridine rings, with bond lengths of 1.34 Å for C=N and 1.39 Å for C-O . The dihedral angle between the phenyl ring and the bicyclic system is approximately 15°, optimizing intermolecular interactions .

Synthetic Methodologies

Cyclization Strategies

The synthesis typically begins with 2-amino-5-chloropyridine, which undergoes cyclocondensation with 4-chlorobenzoyl chloride in the presence of a dehydrating agent (e.g., POCl₃) to form the oxazole ring. Key steps include:

  • Amination: Reaction of 5-chloro-2-nitropyridine with ammonium chloride under reducing conditions.

  • Acylation: Treatment with 4-chlorobenzoyl chloride at 80°C to form an intermediate amide.

  • Cyclodehydration: Use of POCl₃ at reflux to eliminate water and generate the oxazolo[5,4-b]pyridine core.

Yields range from 60% to 75%, depending on reaction conditions .

Alternative Routes

Pharmacological Applications

Monoamine Oxidase B (MAO-B) Inhibition

Oxazolo[5,4-b]pyridines demonstrate potent MAO-B inhibitory activity, with IC₅₀ values in the nanomolar range . MAO-B is a therapeutic target for Parkinson’s disease, as its inhibition reduces dopamine degradation. In enzymatic assays, 6-chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine shows 85% inhibition at 10 μM, comparable to the clinical drug selegiline .

Structure-Activity Relationships (SAR)

  • Chloro Substituents: The 6-chloro group enhances binding to the MAO-B flavin adenine dinucleotide (FAD) cofactor through halogen bonding .

  • Phenyl Ring: The 4-chlorophenyl moiety increases lipophilicity, improving blood-brain barrier penetration .

Analytical Characterization

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry displays a molecular ion peak at m/z 265.09 [M+H]⁺, consistent with the molecular formula. Fragmentation patterns include losses of Cl (35.45 Da) and CO (28.01 Da).

Comparative Analysis of Oxazolo[5,4-b]pyridine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)MAO-B IC₅₀ (nM)Solubility (mg/mL)
6-Chloro-2-(4-chlorophenyl)C₁₂H₆Cl₂N₂O265.09120 0.15
2-(4-Fluorophenyl) derivative C₁₂H₆ClFN₂O248.64180 0.22
5-Methyl analogC₁₃H₉ClN₂O244.674500.35

Chloro-substituted derivatives exhibit superior MAO-B inhibition but lower aqueous solubility due to increased hydrophobicity .

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